
2-Methoxymethoxy-4-methylphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxymethoxy-4-methylphenylboronic acid is an organic compound with the molecular formula C9H13BO4 and a molecular weight of 196.01 g/mol . This compound is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. It is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxymethoxy-4-methylphenylboronic acid typically involves the reaction of 2-methoxymethoxy-4-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include:
Temperature: Typically maintained at room temperature to 0°C.
Solvent: Commonly used solvents include tetrahydrofuran (THF) or diethyl ether.
Reagents: Trimethyl borate and 2-methoxymethoxy-4-methylphenyl magnesium bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxymethoxy-4-methylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding phenols.
Reduction: Reduction reactions are less common but can be performed under specific conditions.
Substitution: Frequently participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Produces phenolic compounds.
Reduction: Yields reduced boronic acid derivatives.
Substitution: Forms biaryl compounds, which are valuable in pharmaceuticals and materials science.
Applications De Recherche Scientifique
2-Methoxymethoxy-4-methylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and probes.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of 2-Methoxymethoxy-4-methylphenylboronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include:
Palladium Catalyst: Facilitates the formation of the palladium-boronic acid complex.
Base: Enhances the transmetalation step by deprotonating the boronic acid.
Comparaison Avec Des Composés Similaires
2-Methoxymethoxy-4-methylphenylboronic acid can be compared with other boronic acids, such as:
4-Methoxy-2-methylphenylboronic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Methoxyphenylboronic acid: Lacks the methyl group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and stability, making it a valuable reagent in various chemical processes.
Propriétés
IUPAC Name |
[2-(methoxymethoxy)-4-methylphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-7-3-4-8(10(11)12)9(5-7)14-6-13-2/h3-5,11-12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUHPNAZXJUILP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)OCOC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B12100394.png)
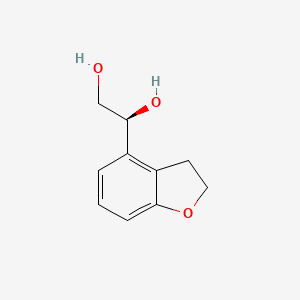



![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one](/img/structure/B12100413.png)

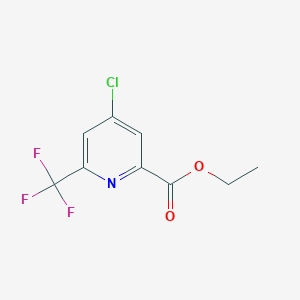
![Dispiro[5.1.5.3]hexadecane-3,7,11-trione](/img/structure/B12100438.png)
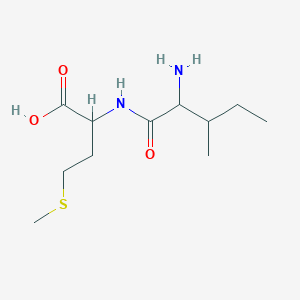
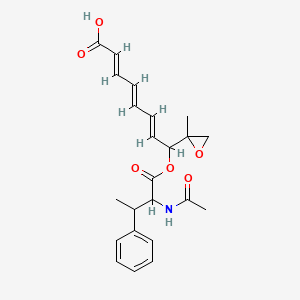
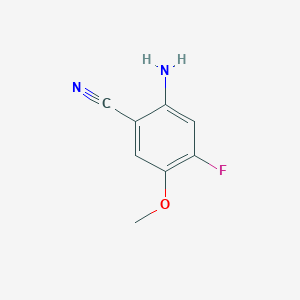
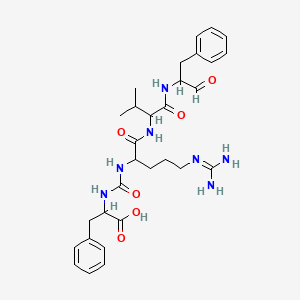
![Thieno[2,3-b][1,5]benzoxazepin-4(5H)-one, 2-bromo-8-methyl-](/img/structure/B12100459.png)
